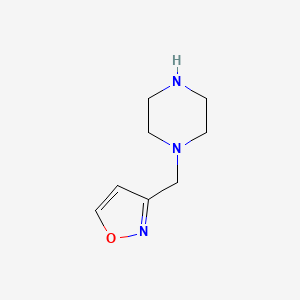

1-(1,2-Oxazol-3-ylmethyl)piperazine

Descripción general

Descripción

1-(1,2-Oxazol-3-ylmethyl)piperazine (abbreviated as OPMP) is an organic compound belonging to the oxazole class of heterocyclic compounds. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. OPMP is a versatile building block that can be used in a variety of reactions, including the synthesis of heterocyclic compounds and the preparation of functionalized derivatives. OPMP is a versatile and important compound due to its ability to undergo a variety of reactions, including nucleophilic substitution, condensation, and cyclization reactions.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

1-(1,2-Oxazol-3-ylmethyl)piperazine derivatives, such as those synthesized by Kumar et al. (2017), have shown promise in antidepressant and antianxiety activities. These derivatives were created through Claisen Schmidt condensation and tested in behavioral tests on mice, demonstrating significant pharmacological potential (Kumar et al., 2017).

Antitumor Activity

Compounds involving 1-(1,2-Oxazol-3-ylmethyl)piperazine, like those researched by Al-Soud and Al-Masoudi (2004), were evaluated for their DNA affinity and antitumor activity. These compounds, including various 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines, showed promising results in this regard (Al-Soud & Al-Masoudi, 2004).

Anticonvulsant Properties

Aytemir et al. (2010) investigated new kojic acid derivatives containing substituted piperazine derivatives for their anticonvulsant potential. They found that certain compounds, such as those containing 1-(1,2-Oxazol-3-ylmethyl)piperazine, showed effectiveness against seizures without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).

Antibacterial and Antifungal Activities

Organotin(IV) derivatives involving 1-(1,2-Oxazol-3-ylmethyl)piperazine, as explored by Shaheen et al. (2018), exhibited significant antibacterial and antifungal activities, alongside cytotoxic activity against ovarian cancer cells. These findings suggest a broad spectrum of biomedical applications for these compounds (Shaheen et al., 2018).

Propiedades

IUPAC Name |

3-(piperazin-1-ylmethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-12-10-8(1)7-11-4-2-9-3-5-11/h1,6,9H,2-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMTXOUUYNPWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-Oxazol-3-ylmethyl)piperazine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)

![5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2425648.png)

![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2425657.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425663.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2425667.png)